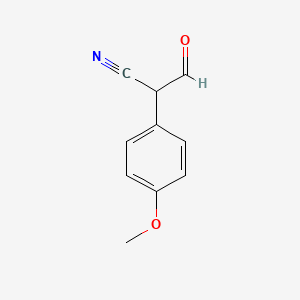
2-(4-Methoxyphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MOPN belongs to the class of nitriles and is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydrofuran Derivatives Deliomeroglu et al. (2012) explored the reaction of various alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc)3·2H2O, resulting in the formation of dihydrofuran derivatives. The study focused on the structure and regioselectivity of the produced derivatives (Deliomeroglu, Dengiz, Çalışkan, & Balcı, 2012).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Kaping et al. (2016) described a synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives, where 3-(4-methoxyphenyl)-3-oxopropanenitrile reacted with hydrazine hydrate. The synthesized compounds showed promising anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Synthesis of 3H-1,2-Dithiole-3-thiones Pedersen and Lawesson (1974) reported the reaction of 3-oxo esters and 3-oxo-amides with p-methoxyphenyl-thionophosphine sulfide and sulfur to produce 3H-1,2-dithiole-3-thiones. This study provides insights into the reaction mechanisms and potential applications in organophosphorus chemistry (Pedersen & Lawesson, 1974).
Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates using ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates. These compounds exhibited significant antibacterial, antifungal, and antioxidant properties, indicating their potential in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Corrosion Inhibition Studies Fouda and Abdallah (2010) investigated the use of various 2-(4-methoxyphenyl)-3-oxopropanenitrile derivatives as corrosion inhibitors for zinc in HCl solution. Their study indicated that these compounds act as effective mixed inhibitors and adhere to Langmuir's adsorption isotherm (Fouda & Abdallah, 2010).
Synthesis of Carbazole Derivatives Zhou, Li, and Wang (2017) developed a Rhodium-catalyzed oxidative annulation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes to create substituted carbazoles and fused carbazoles. These compounds exhibited intense fluorescence in the solid state, suggesting their potential in material sciences (Zhou, Li, & Wang, 2017).
Inhibitor for Steel Corrosion Ansari, Quraishi, and Singh (2015) studied the use of pyridine derivatives, including a compound related to this compound, as corrosion inhibitors for N80 steel in HCl. Their research supports the effective inhibition of steel corrosion by these compounds (Ansari, Quraishi, & Singh, 2015).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJJTPUGRLNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

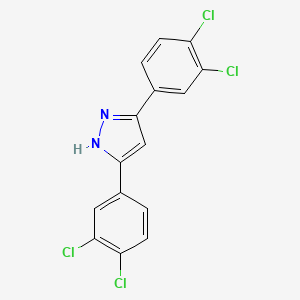
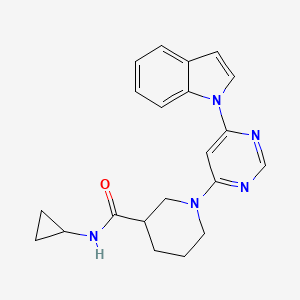
![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)
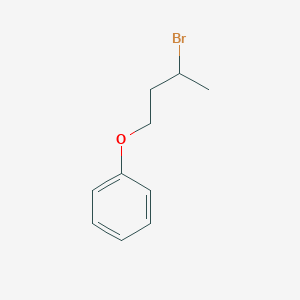
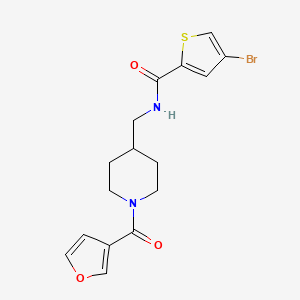
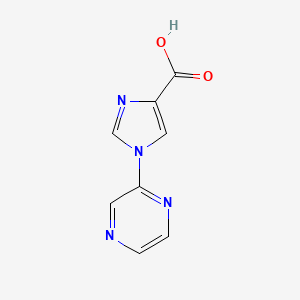
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

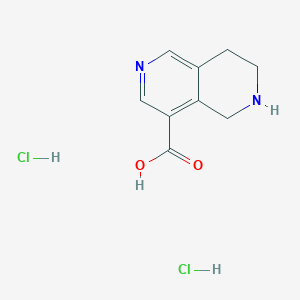
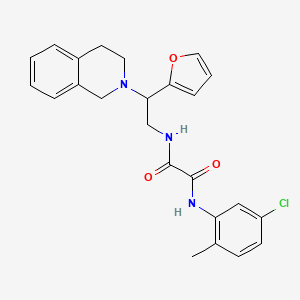
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
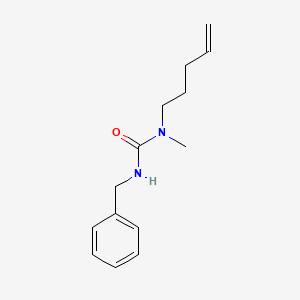
![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)
